Sulfurazidous acid
Description
However, based on phonetic similarity and contextual analysis of the provided evidence, it is presumed to refer to sulfurous acid (H₂SO₃) or a structurally related sulfonic/sulfonamide derivative. This article will focus on sulfurous acid and its comparison with analogous compounds, including sulfuric acid (H₂SO₄), sulfamic acid (H₃NSO₃), and sulfosalicylic acid (C₇H₆O₆S). The analysis is grounded in peer-reviewed research, regulatory documents, and chemical safety data from diverse sources .
Properties
CAS No. |
80174-77-2 |
|---|---|
Molecular Formula |
HN3O2S |
Molecular Weight |
107.09 g/mol |
InChI |
InChI=1S/HN3O2S/c1-2-3-6(4)5/h(H,4,5) |
InChI Key |
GYEMPARRYMUCHD-UHFFFAOYSA-N |
Canonical SMILES |
[N-]=[N+]=NS(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfurazidous acid can be hypothesized to involve the reaction of sulfur dioxide with a suitable azide compound under controlled conditions. One possible synthetic route could be: [ \text{SO}_2 + \text{N}_3^- \rightarrow \text{H}_2\text{SO}_3\text{N}_3 ]
Industrial Production Methods
Industrial production of this compound would likely involve large-scale reactions using sulfur dioxide and azide compounds. The reaction conditions would need to be optimized to ensure high yield and purity of the product. This could involve the use of catalysts, temperature control, and pressure regulation.
Chemical Reactions Analysis
Types of Reactions
Sulfurazidous acid is expected to undergo various chemical reactions, including:
Oxidation: It may be oxidized to form sulfuric acid derivatives.
Reduction: It could be reduced to form sulfur-containing compounds with lower oxidation states.
Substitution: It may undergo substitution reactions where the azide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions would vary depending on the desired reaction, typically involving controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield sulfuric acid, while reduction could produce hydrogen sulfide.
Scientific Research Applications
Chemistry: It could be used as a reagent in organic synthesis or as a catalyst in certain reactions.
Biology: It might have potential as a biochemical probe or in the study of sulfur metabolism.
Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: It might be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of sulfurazidous acid would depend on its specific interactions with molecular targets. It could potentially inhibit enzymes involved in sulfur metabolism or interact with cellular components to exert its effects. The exact pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Table 1: Key Properties of Sulfur-Containing Acids
| Compound | Molecular Formula | pKa Values | Stability | Key Functional Groups |
|---|---|---|---|---|
| Sulfurous acid | H₂SO₃ | pKa₁ ≈ 1.8, pKa₂ ≈ 7.2 | Unstable; decomposes to SO₂ + H₂O | Sulfonic group (-SO₃H) |
| Sulfuric acid | H₂SO₄ | pKa₁ ≈ -3, pKa₂ ≈ 1.99 | Highly stable | Strongly acidic sulfonic group |
| Sulfamic acid | H₃NSO₃ | pKa ≈ 1.0 | Stable crystalline solid | Sulfamate (-SO₃NH₂) |
| Sulfosalicylic acid | C₇H₆O₆S | pKa₁ ≈ 0.6 (sulfonic), pKa₂ ≈ 2.7 (COOH), pKa₃ ≈ 11.8 (OH) | Stable in solid form | Sulfonic, carboxylic, phenolic |
Sources : for sulfurous/sulfuric acids; for sulfamic acid; for sulfosalicylic acid.
Stability and Reactivity
- Sulfurous Acid : Rapidly decomposes into sulfur dioxide (SO₂) and water, limiting its practical use to in-situ applications .
- Sulfuric Acid : Exceptionally stable, with high thermal resistance. Reacts violently with water, releasing heat .
- Sulfamic Acid : Stable under ambient conditions but hydrolyzes slowly in hot water to form ammonium bisulfate .
- Sulfosalicylic Acid : Stable in solid form but sensitive to prolonged UV exposure, requiring dark storage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
